Methyl 4-chloro-3-nitrobenzoate
Overview
Description
Methyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is typically found as a white to pale yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chlorobenzoate. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Methyl 4-chloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-nitrobenzoate is used as a starting material in the synthesis of various organic compounds. It is particularly valuable in the preparation of other methyl benzoates and related derivatives . In scientific research, it is utilized in studies involving electrophilic aromatic substitution reactions and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-nitrobenzoate in chemical reactions involves the electrophilic nature of the nitro group, which makes the benzene ring more susceptible to nucleophilic attack. The chloro group, being an electron-withdrawing group, further activates the ring towards nucleophilic substitution . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chloro and nitro groups on the benzene ring, which imparts distinct reactivity patterns compared to compounds with only one of these substituents . This dual substitution allows for a wider range of chemical transformations and applications in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKWPWDSUNLHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352833 | |
Record name | Methyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-83-6 | |
Record name | Methyl 4-chloro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-chloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 4-chloro-3-nitrobenzoate?
A1: this compound molecules are primarily characterized by C-H⋯O interactions, forming chains parallel to the a-axis []. These chains are further stabilized by slipped π–π stacking between the benzene rings of neighboring molecules []. This stacking occurs with a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å, resulting in an offset of 1.106 Å [].
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